

# Solubility of 1-Methylcyclobutan-1-ol in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: 1-methylcyclobutan-1-ol

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**Abstract:** This technical guide provides a comprehensive overview of the solubility characteristics of **1-methylcyclobutan-1-ol**. While specific quantitative solubility data for this compound is not prevalent in publicly accessible literature, this document outlines its predicted solubility profile based on fundamental chemical principles. A detailed experimental protocol for the precise gravimetric determination of its solubility is provided, intended to guide researchers in generating empirical data. This guide serves as a foundational resource for professionals in drug development, chemical synthesis, and formulation science who may utilize **1-methylcyclobutan-1-ol** as a reactant, intermediate, or solvent.

## Introduction to 1-Methylcyclobutan-1-ol

**1-Methylcyclobutan-1-ol** (CAS No: 20117-47-9) is a tertiary alcohol with the molecular formula  $C_5H_{10}O$ .<sup>[1][2][3]</sup> Its structure consists of a four-membered cyclobutane ring with a methyl group and a hydroxyl group attached to the same carbon atom. The presence of the polar hydroxyl (-OH) group allows the molecule to act as a hydrogen bond donor and acceptor, while the compact cyclobutane ring and methyl group constitute its nonpolar hydrocarbon portion. This amphiphilic nature governs its solubility in various organic solvents, a critical parameter for its application in synthesis, purification, and formulation. Understanding its solubility is essential for designing reaction conditions, developing purification strategies, and creating stable formulations.

## Predicted Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[4] The molecular structure of **1-methylcyclobutan-1-ol**, featuring both polar and nonpolar regions, suggests a varied solubility profile.

- **Polar Protic Solvents** (e.g., Alcohols like Ethanol, Methanol): **1-Methylcyclobutan-1-ol** is expected to be highly soluble or miscible in short-chain alcohols. The hydroxyl groups of both the solute and the solvent can form strong hydrogen bonds, leading to favorable intermolecular interactions.[5][6]
- **Polar Aprotic Solvents** (e.g., Acetone, THF, DMSO): High solubility is anticipated in these solvents. While these solvents cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors allow for strong dipole-dipole interactions with the hydroxyl group of **1-methylcyclobutan-1-ol**.
- **Nonpolar Solvents** (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited. The nonpolar hydrocarbon moiety of **1-methylcyclobutan-1-ol** will interact favorably with nonpolar solvents through London dispersion forces. However, the energy required to break the strong hydrogen bonds between the alcohol molecules without compensation from strong solute-solvent interactions will limit its solubility.[6] For the similar but less sterically hindered compound, cyclobutanol, solubility in hexane is typically less than 1 g per 100 mL, while in the more polarizable toluene, it is slightly higher.[6] A similar trend is expected for **1-methylcyclobutan-1-ol**.

## Quantitative Solubility Data

As of the date of this publication, specific, experimentally determined quantitative solubility data for **1-methylcyclobutan-1-ol** across a range of organic solvents and temperatures is not widely available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with empirical data.

Solvent	Temperature (K)	Mole Fraction Solubility ( $x_1$ )	Solubility (g/100 g solvent)	Reference
e.g., Toluene	e.g., 298.15	Data Not Available	Data Not Available	[Insert Citation]
e.g., Hexane	e.g., 298.15	Data Not Available	Data Not Available	[Insert Citation]
e.g., Acetone	e.g., 298.15	Data Not Available	Data Not Available	[Insert Citation]
e.g., Ethanol	e.g., 298.15	Data Not Available	Data Not Available	[Insert Citation]

## Experimental Protocol: Isothermal Saturation

### Method

The following section details a standard gravimetric method for determining the solubility of **1-methylcyclobutan-1-ol** in an organic solvent at a constant temperature. This method is reliable and commonly used for generating precise solubility data.

#### 4.1. Materials and Equipment

- **1-Methylcyclobutan-1-ol** (solute, >99% purity)
- Selected organic solvent (analytical grade)
- Jacketed glass equilibrium vessel or sealed vials
- Thermostatic water bath with temperature control ( $\pm 0.1$  K)
- Magnetic stirrer and stir bars
- Analytical balance ( $\pm 0.0001$  g)
- Syringes and syringe filters (PTFE, 0.45  $\mu\text{m}$ )

- Drying oven or vacuum oven
- Gas chromatograph (GC) or other suitable analytical instrument for composition analysis (optional, for verification)

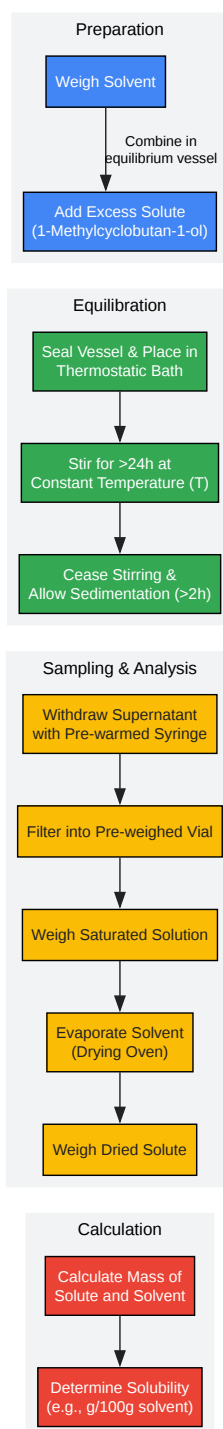
#### 4.2. Procedure

- Preparation: Add an excess amount of **1-methylcyclobutan-1-ol** to a known mass of the chosen organic solvent in the equilibrium vessel. The presence of undissolved solute is crucial to ensure saturation.
- Equilibration: Seal the vessel to prevent solvent evaporation. Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process. Allow the mixture to equilibrate for a minimum of 24 hours to ensure that saturation is reached.
- Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature. This ensures a clear supernatant saturated solution.
- Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately pass the sample through a syringe filter into a pre-weighed vial.
- Gravimetric Analysis: Weigh the vial containing the saturated solution to determine the total mass of the solution.
- Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60°C). A vacuum oven can be used for lower boiling points. Dry to a constant mass.
- Data Calculation:
  - $\text{Mass of solute} = (\text{Mass of vial} + \text{dried solute}) - (\text{Mass of empty vial})$
  - $\text{Mass of solvent} = (\text{Mass of vial} + \text{solution}) - (\text{Mass of vial} + \text{dried solute})$

- Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) \* 100

## Experimental Workflow Visualization

The logical flow of the isothermal saturation method for solubility determination is illustrated below.



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Caption: Workflow for determining solubility via the isothermal saturation method.

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